Diethyl {2-(4-nitrobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic synthesis. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phosphonate Group: This step often involves the use of diethyl phosphite in the presence of a base such as sodium hydride.
Attachment of the Nitrobenzyl and Pyridylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like 4-nitrobenzyl chloride and 3-pyridylmethyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride and alkyl halides are often used.
Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.
Major Products
Reduction of the Nitro Group: Produces the corresponding amine.
Substitution Reactions: Can yield various substituted phosphonates.
Cyclization: Leads to the formation of fused ring systems.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Similar Compounds
DIETHYL {2-[(4-AMINOPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with an amino group instead of a nitro group.
DIETHYL {2-[(4-METHYLPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE makes it unique, as this group can undergo specific reactions that are not possible with other substituents. This allows for a wider range of chemical modifications and applications.
Properties
Molecular Formula |
C20H23N4O6P |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H23N4O6P/c1-3-28-31(27,29-4-2)20-19(22-14-16-6-5-11-21-13-16)30-18(23-20)12-15-7-9-17(10-8-15)24(25)26/h5-11,13,22H,3-4,12,14H2,1-2H3 |
InChI Key |
VZEGUIGOPNMDQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)OCC |
Origin of Product |
United States |
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